CTX-712

説明

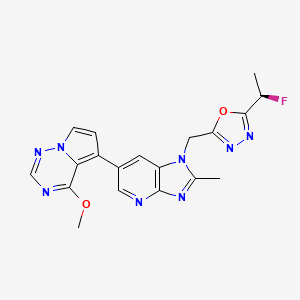

Structure

3D Structure

特性

CAS番号 |

2144751-78-8 |

|---|---|

分子式 |

C19H17FN8O2 |

分子量 |

408.4 g/mol |

IUPAC名 |

2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1 |

InChIキー |

OENNTZBJPRRGFL-SNVBAGLBSA-N |

異性体SMILES |

CC1=NC2=C(N1CC3=NN=C(O3)[C@@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC |

正規SMILES |

CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Splicing Modulatory Action of CTX-712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to CTX-712 (Rogocekib), a first-in-class, orally available, selective pan-CDC-like kinase (CLK) inhibitor.

Core Mechanism of Action: Splicing Modulation via CLK Inhibition

This compound exerts its anti-neoplastic effects by targeting the cellular process of RNA splicing. The primary molecular targets of this compound are the CDC-like kinases (CLKs), a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a pivotal role in the regulation of pre-mRNA splicing.[1]

The mechanism unfolds through the following key steps:

-

Inhibition of CLK Kinases: this compound is a potent, selective, small-molecule inhibitor of the CLK family of kinases.[1]

-

Prevention of SR Protein Phosphorylation: CLKs are responsible for the phosphorylation of serine/arginine-rich (SR) proteins. These SR proteins are essential splicing factors that, when phosphorylated, bind to exonic splicing enhancers on pre-mRNA and facilitate the assembly of the spliceosome for accurate exon recognition and ligation.[1]

-

Induction of Splicing Aberrations: By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins. This dephosphorylation leads to their dysfunction, causing the spliceosome to malfunction. The most prominent consequence of this is "exon skipping," where exons are erroneously excluded from the final mature mRNA sequence.[1]

-

Generation of Aberrant Proteins and Cellular Stress: The altered mRNA transcripts are translated into non-functional or truncated proteins. This disruption of normal protein production, coupled with the accumulation of aberrant RNA, induces significant cellular stress, ultimately leading to cancer cell death.[2]

This mechanism is particularly relevant in cancers with existing mutations in splicing factor genes (e.g., SRSF2, SF3B1, U2AF1), as these cells are already under splicing stress and may be more vulnerable to further disruption by CLK inhibition.[3]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| CLK1 | 0.69 |

| CLK2 | 0.46 |

| CLK3 | 3.4 |

| CLK4 | 8.1 |

| DYRK1A | 1.1 |

| DYRK1B | 1.3 |

| Source: ACS Medicinal Chemistry Letters |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line / Assay | IC₅₀ / GI₅₀ (nM) |

| p-SRSF4 (SRp75) Phosphorylation (NCI-H1048 cells) | 45.5 |

| p-SRSF6 (SRp55) Phosphorylation (NCI-H1048 cells) | 116.1 |

| Cell Growth Inhibition (NCI-H1048 cells) | 75 |

| Cell Proliferation (K562 cells) | 150 |

| Cell Proliferation (MV-4-11 cells) | 36 |

| Primary AML Cells (average) | 78 |

| Source: ACS Medicinal Chemistry Letters, ASH Publications[3] |

Table 3: In Vivo Efficacy of this compound in NCI-H1048 Xenograft Model

| Dose (mg/kg) | Dosing Schedule | T/C Value (%) on Day 14 |

| 25 | Orally, BID, BIW for 14 days | Significant antitumor effect |

| 37.5 | Orally, BID, BIW for 14 days | Dose-dependent effect |

| 50 | Orally, BID, BIW for 14 days | 6.2 |

| T/C: Tumor Growth Inhibition; BID: Twice a day; BIW: Twice a week. Source: ACS Medicinal Chemistry Letters |

Table 4: Phase 1 Clinical Trial Data for this compound

| Parameter | Finding |

| Solid Tumors | |

| Maximum Tolerated Dose (MTD) | 140 mg (Twice-weekly dosing) |

| Dose Limiting Toxicities (DLTs) | Dehydration, decreased platelet count, hypokalemia |

| Efficacy | 2 Partial Responses (PRs) observed in ovarian cancer. |

| Hematologic Malignancies | |

| Dosing Regimens | 70 mg and 105 mg (Twice-weekly) |

| Efficacy (AML, n=12) | 3 Complete Remissions (CR), 1 CR with incomplete hematologic recovery (CRi) |

| Efficacy (MDS, n=2) | 1 Complete Remission (CR) |

| Overall Response Rate | 42.9% (6/14 patients) |

| Efficacy in Splicing Factor Mutant Patients | 75% response rate (3 out of 4 patients with splicing mutations responded). |

| Source: PR Newswire, Chordia Therapeutics Press Release[1][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the descriptions in "Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment" and its supplementary information.

In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)

-

Objective: To determine the IC₅₀ values of this compound against CLK and DYRK family kinases.

-

Materials: Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B), appropriate peptide substrates, ATP, LANCE Ultra kinase assay components (PerkinElmer).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, the appropriate biotinylated peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP (at a concentration approximating Km, e.g., 1 mM for CLK2).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection mixture containing the europium-labeled anti-phospho-substrate antibody and the LANCE-streptavidin-APC reagent.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC₅₀ values using non-linear regression analysis.

-

Cellular SR Protein Phosphorylation Assay (Western Blot)

-

Objective: To measure the effect of this compound on the phosphorylation of SR proteins in a cellular context.

-

Cell Line: NCI-H1048 small cell lung cancer cells.

-

Procedure:

-

Seed NCI-H1048 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2-4 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-pan-phospho-SR antibody).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities for phosphorylated SR proteins (e.g., p-SRSF4, p-SRSF6) and normalize to a loading control (e.g., β-actin).

-

Calculate the IC₅₀ for the inhibition of phosphorylation.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).

-

Cell Line: NCI-H1048 small cell lung cancer cells.

-

Procedure:

-

Subcutaneously implant NCI-H1048 cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the tumor-bearing mice into vehicle control and treatment groups (n=5-10 per group).

-

Prepare this compound in a suitable vehicle for oral gavage.

-

Administer this compound or vehicle orally according to the specified dose and schedule (e.g., 25, 37.5, or 50 mg/kg, twice daily, twice a week for 14 days).

-

Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

-

At the end of the study, calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control.

-

Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

-

Mandatory Visualizations

Experimental Workflow: Cellular Phospho-SR Protein Analysis

Experimental Workflow: In Vivo Xenograft Efficacy Study

References

- 1. Chordia Therapeutics Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting [prnewswire.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]

- 4. chordiatherapeutics.com [chordiatherapeutics.com]

Rogocekib (CTX-712): A Technical Overview of its Discovery and Development Timeline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rogocekib (CTX-712) is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1] By modulating RNA splicing, Rogocekib represents a novel therapeutic approach for cancers with dysregulated splicing machinery. This document provides a comprehensive timeline of its discovery and development, detailing its mechanism of action, preclinical data, and clinical trial progress. All quantitative data is presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Discovery and Preclinical Development

The journey to Rogocekib's discovery began with the identification of a potent CLK inhibitor, T-025.[2] Through a strategic medicinal chemistry effort, researchers from Chordia Therapeutics and Takeda Pharmaceutical Company employed structure-based drug design and scaffold hopping from this initial compound.[2][3] This led to the generation of a novel 1H-imidazo[4,5-b]pyridine series, from which Rogocekib (this compound) was identified as a promising clinical candidate with potent CLK inhibitory activity and favorable pharmacokinetic properties.[2][3]

Mechanism of Action

Rogocekib exerts its anti-cancer effects by inhibiting the kinase activity of CLKs (CLK1, CLK2, CLK3, and CLK4).[2][3] CLKs are crucial for the phosphorylation of serine- and arginine-rich (SR) proteins, which are key components of the spliceosome.[3][4] Inhibition of CLK-mediated phosphorylation of SR proteins leads to alterations in pre-mRNA splicing, inducing excessive stress on cancer cells and ultimately triggering apoptosis.[3]

Caption: Rogocekib's mechanism of action, inhibiting CLKs to induce apoptosis.

Preclinical Efficacy

Rogocekib has demonstrated potent and selective inhibitory activity against the CLK family and significant anti-proliferative effects in various cancer cell lines and in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of Rogocekib

| Kinase Target | IC50 (nM) |

| CLK1 | 0.69[2][3] |

| CLK2 | 0.46[2][3] |

| CLK3 | 3.4[2][3] |

| CLK4 | 8.1[2][3] |

| DYRK1A | 1.1[2] |

| DYRK1B | 1.3[2] |

Table 2: In Vitro Anti-proliferative Activity of Rogocekib

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Human Myeloid Leukemia | 0.15[5] |

| MV-4-11 | Human Myeloid Leukemia | 0.036[5] |

| Primary AML Cells | Acute Myeloid Leukemia | 0.078[5] |

In vivo studies using a lung cancer NCI-H1048 xenograft model showed that Rogocekib treatment resulted in dose-dependent anti-tumor effects, with the greatest efficacy observed at a dose of 50 mg/kg.[2] Furthermore, in mouse models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), oral administration of Rogocekib (6.25-12.5 mg/kg) for two weeks reduced tumor size and increased survival rates.[5]

Clinical Development

Based on its promising preclinical profile, Rogocekib advanced into clinical trials for both solid and hematologic malignancies.

Caption: The development workflow of Rogocekib from discovery to clinical trials.

Phase 1 Study in Japan (jRCT2080224127)

A Phase 1 study was conducted in Japan to evaluate the safety, pharmacokinetics, and preliminary efficacy of Rogocekib in patients with relapsed or refractory hematologic malignancies, including AML and MDS.[1]

Table 3: Phase 1 (Japan) Clinical Trial Results for Rogocekib

| Parameter | Details |

| Patient Population | Relapsed or Refractory Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndrome (MDS) |

| Dosing Regimen | 70 mg or 105 mg twice a week (TW)[1][6] |

| Safety | Manageable and tolerable safety profile. One dose-limiting toxicity (Grade 4 Pneumonia) was observed in the 105 mg cohort.[1] |

| Efficacy (AML, n=12) | - Complete Remission (CR): 25.0% (3 patients)[1]- CR with incomplete hematologic recovery (CRi): 8.3% (1 patient)[1] |

| Efficacy (MDS, n=2) | - Complete Remission (CR): 50.0% (1 patient)[1] |

| Overall Response Rate | 42.9%[6] |

Phase 1/2 Study in the United States (NCT05732103)

Following the promising results from the Japanese study, a Phase 1/2 clinical trial was initiated in the United States for patients with relapsed or refractory AML and MDS.[1][7] The protocol for this study has been revised in response to the FDA's "Project Optimus" to optimize dosing.[7]

Table 4: Overview of the US Phase 1/2 Clinical Trial (NCT05732103)

| Parameter | Details |

| Status | Ongoing[7] |

| Patient Population | Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) |

| Revised Protocol | - Addition of a twice-weekly dosing schedule (60, 80, and 100 mg) to the once-weekly schedule.[7]- Increased total patient enrollment from 170 to 225.[7]- Inclusion of a drug-drug interaction study.[7] |

| Projected Timeline | Initiation of the expansion cohort is planned for early 2026.[7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rogocekib against a panel of kinases.

Methodology:

-

Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B) are incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.

-

Rogocekib is added in a series of dilutions to determine its inhibitory effect.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of Rogocekib in cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., K562, MV-4-11) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Rogocekib or vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of Rogocekib in a mouse model.

Methodology:

-

Human cancer cells (e.g., NCI-H1048) are subcutaneously implanted into immunodeficient mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and Rogocekib treatment groups.

-

Rogocekib is administered orally at specified doses (e.g., 25, 37.5, and 50 mg/kg) and schedules (e.g., twice daily, twice weekly).[3]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

-

Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Future Directions

Rogocekib continues to be evaluated in clinical trials, with a focus on optimizing the dosing regimen to maximize safety and efficacy.[7] The ongoing Phase 1/2 study in the US will provide further insights into its therapeutic potential in patients with AML and MDS. Chordia Therapeutics has received Orphan Drug Designation from the FDA for Rogocekib for the treatment of AML.[7] The company anticipates initiating Phase 2 trials in Japan and the U.S. in mid-2027, with a potential marketing authorization application in the second half of 2028.[8]

References

- 1. ashpublications.org [ashpublications.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chordiatherapeutics.com [chordiatherapeutics.com]

- 4. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chordiatherapeutics.com [chordiatherapeutics.com]

- 7. chordiatherapeutics.com [chordiatherapeutics.com]

- 8. chordiatherapeutics.com [chordiatherapeutics.com]

CTX-712: A Pan-CLK Inhibitor for Precision Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective pan-inhibitor of CDC-like kinases (CLKs).[1][2][3] By targeting the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4), this compound modulates the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1][2] This interference with the splicing machinery leads to aberrant RNA splicing, including exon skipping, and subsequent induction of cancer cell death.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various in vitro and in vivo models, particularly in malignancies with mutations in splicing factors.[4] Early-phase clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors and hematologic malignancies.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound.

Introduction to this compound and its Target: The CLK Kinase Family

This compound is a small molecule inhibitor that potently targets all four members of the CDC-like kinase (CLK) family.[2] The CLKs are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA (mRNA).[2] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing factors that facilitate the recognition and selection of exons during the splicing process.[1][2] In many cancers, the splicing machinery is dysregulated due to mutations in splicing factors or altered expression of splicing regulators, leading to the production of aberrant proteins that promote tumor growth and survival. By inhibiting CLKs, this compound disrupts this pathological process, offering a novel therapeutic strategy for cancers dependent on aberrant splicing.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the kinase activity of CLK1, CLK2, CLK3, and CLK4.[2] This inhibition prevents the phosphorylation of SR proteins.[1] Hypophosphorylated SR proteins are unable to efficiently promote the assembly of the spliceosome at exon-intron junctions, leading to widespread alterations in pre-mRNA splicing.[1] A predominant consequence of CLK inhibition by this compound is the induction of exon skipping, where exons are excluded from the final mature mRNA.[6] This can result in the production of non-functional or truncated proteins, or trigger nonsense-mediated decay of the aberrant mRNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the CLK kinase family and robust anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Kd (nM) |

| CLK1 | < 0.4 - 0.69 | 1.3 |

| CLK2 | 0.46 - 1.4 | 0.14 |

| CLK3 | 3.4 - 16 | 3.2 |

| CLK4 | 8.1 | 1.3 |

| DYRK1A | 1.1 | - |

| DYRK1B | 1.3 | - |

| Data compiled from multiple sources.[1][4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.15 |

| MV-4-11 | Acute Myeloid Leukemia | 0.036 |

| Primary AML Cells (average) | Acute Myeloid Leukemia | 0.078 |

| NCI-H1048 | Small Cell Lung Cancer | 0.075 |

| Data compiled from multiple sources.[1][7] |

In Vivo Activity

Preclinical studies in xenograft models have shown significant anti-tumor efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (T/C %) |

| NCI-H1048 | Small Cell Lung Cancer | 50 mg/kg, PO, BIW, BID for 14 days | 6.2 |

| SF3B1 wild-type | - | 6.25 mg/kg | 61.5 |

| SF3B1 wild-type | - | 12.5 mg/kg | 18.5 |

| SF3B1 wild-type | - | 25 mg/kg | < 0 |

| SF3B1 mutant (K700E) | - | 6.25 mg/kg | 21.8 |

| SF3B1 mutant (K700E) | - | 12.5 mg/kg | 3.1 |

| SF3B1 mutant (K700E) | - | 25 mg/kg | < 0 |

| SRSF2 wild-type | - | 6.25 mg/kg | 66.3 |

| SRSF2 wild-type | - | 12.5 mg/kg | < 0 |

| SRSF2 wild-type | - | 25 mg/kg | < 0 |

| SRSF2 mutant (P95H) | - | 6.25 mg/kg | 7.1 |

| SRSF2 mutant (P95H) | - | 12.5 mg/kg | < 0 |

| SRSF2 mutant (P95H) | - | 25 mg/kg | < 0 |

| Data compiled from multiple sources.[1][4] |

Clinical Trial Data

Early clinical data from a Phase 1 study in patients with relapsed/refractory hematologic malignancies have shown promising results.

Table 4: Phase 1 Clinical Trial Results in Hematologic Malignancies (n=14)

| Parameter | Value |

| Diagnoses | 12 AML, 2 MDS |

| Dosing Cohorts | 70 mg twice weekly (n=8), 105 mg twice weekly (n=6) |

| Overall Response Rate | 42.9% (6/14) |

| Complete Remissions | 4 |

| Response Rate in Splicing Factor Mutant Patients | 75% (3/4) |

| Median Time to Remission | 67 days (Range: 29-113) |

| Median Duration of Response | 281 days (Range: 56-924) |

| Dose-Limiting Toxicity (105 mg) | Grade 4 Pneumonia (1 patient) |

| Common Adverse Events (any grade, ≥30%) | Diarrhea (57.1%), Nausea (42.9%) |

| Data as of November 20, 2023.[5] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)

This protocol is based on the methodology described for determining the IC50 values of this compound against CLK kinases.[8]

-

Reagent Preparation : Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the respective CLK enzyme, ULight™-peptide substrate, Eu-W1024-labeled anti-phospho-substrate antibody, and ATP in assay buffer.

-

Reaction Setup : In a 384-well plate, add the this compound dilutions followed by the CLK enzyme solution.

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Reaction Initiation : Add the ATP solution to each well to start the kinase reaction.

-

Reaction Incubation : Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Detection : Add a mixture of the ULight™-peptide substrate and the Eu-W1024-labeled antibody in detection buffer to stop the reaction.

-

Final Incubation : Incubate the plate at room temperature for a final period (e.g., 60 minutes) to allow for antibody binding.

-

Data Acquisition : Read the plate on a LANCE-compatible microplate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment :

-

For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® assay : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition :

-

MTT : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CellTiter-Glo® : Measure the luminescence using a luminometer.

-

-

Data Analysis : Normalize the readings to the vehicle-treated control cells and calculate the IC50 value by plotting the percent viability against the log concentration of this compound.

Western Blotting for Phosphorylated SR Proteins

This protocol describes the detection of changes in SR protein phosphorylation upon treatment with this compound.

-

Cell Treatment and Lysis : Treat cells with various concentrations of this compound for a defined period. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (pan-p-SR antibody) or specific p-SRSF proteins overnight at 4°C.

-

Washing : Wash the membrane several times with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing : Wash the membrane again several times with TBST.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

-

Cell Preparation : Culture the desired cancer cell line (e.g., NCI-H1048) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers.

-

Randomization : When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Treatment Administration : Administer this compound orally at the desired doses and schedule (e.g., 50 mg/kg, twice daily, twice a week). Administer the vehicle to the control group.

-

Efficacy and Toxicity Monitoring : Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Study Endpoint : The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of toxicity are observed.

-

Data Analysis : Calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control. Analyze body weight data to assess toxicity.

Conclusion

This compound is a promising, first-in-class pan-CLK inhibitor with a novel mechanism of action that targets the dysregulated splicing machinery in cancer cells. The robust preclinical data, demonstrating potent in vitro and in vivo anti-tumor activity, coupled with encouraging early clinical signals in heavily pretreated patient populations, underscore the therapeutic potential of this agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and explore its utility in various cancer contexts. As clinical development progresses, this compound may emerge as a valuable new therapeutic option for patients with cancers harboring splicing factor mutations or other dependencies on the CLK signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. | BioWorld [bioworld.com]

- 5. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]

- 6. Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

The Role of CLK Kinases in Cancer Progression: A Technical Guide for Researchers

Executive Summary

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a central role in the regulation of pre-mRNA splicing, a fundamental process for gene expression. Comprising four members (CLK1, CLK2, CLK3, CLK4), these kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the precise recognition of exons.[1][2] In recent years, a substantial body of evidence has implicated the dysregulation of CLK kinases in the progression of numerous cancers. Upregulation of CLKs is frequently observed in tumors of the breast, colon, prostate, and stomach, among others, and often correlates with poor patient prognosis.[3][4][5][6] The oncogenic activity of CLKs stems from their ability to modulate the alternative splicing of key genes involved in cell cycle control, survival, and apoptosis.[3][7] This alteration of the splicing landscape provides cancer cells with a distinct advantage, promoting proliferation and resistance to cell death.[8] Consequently, CLK kinases have emerged as highly promising therapeutic targets, with several small molecule inhibitors demonstrating significant anti-tumor activity in preclinical models.[5][9] This guide provides an in-depth overview of the molecular mechanisms by which CLK kinases contribute to cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to CLK Kinases

The CLK Family

The CLK family consists of four highly conserved serine/threonine and tyrosine kinases: CLK1, CLK2, CLK3, and CLK4.[5] They are characterized by their ability to phosphorylate substrates on both serine/threonine and tyrosine residues, distinguishing them as dual-specificity kinases.[10] Their primary and most well-characterized function lies within the cell nucleus, where they act as master regulators of the splicing machinery.

Core Function: Regulation of pre-mRNA Splicing

The central function of CLK kinases is the phosphorylation of SR proteins.[1][2] SR proteins are critical components of the spliceosome that bind to specific RNA sequences, known as exonic splicing enhancers (ESEs), within pre-mRNAs.[7] Phosphorylation by CLKs is a crucial step that governs the subcellular localization of SR proteins and their ability to recruit core spliceosomal components to the correct splice sites.[1][7] This process ensures the accurate removal of introns and the joining of exons to produce mature messenger RNA (mRNA), which can then be translated into protein.[2] By controlling the activity of SR proteins, CLKs exert profound influence over both constitutive and alternative splicing, a mechanism that allows a single gene to encode multiple distinct protein isoforms.[2]

The Oncogenic Role of CLKs in Cancer

Dysregulation of alternative splicing is now recognized as a hallmark of cancer.[2][11] CLK kinases are frequently at the heart of this dysregulation, with their overexpression promoting a cancerous phenotype.

Upregulation and Prognostic Significance

Elevated expression of CLK kinases is a common feature across a wide range of malignancies.

-

CLK1 has been identified as a novel therapeutic target in gastric cancer.[12] High CLK1 expression in pancreatic cancer is associated with poor prognosis and promotes tumor growth and metastasis.[13]

-

CLK2 is amplified and overexpressed in a significant fraction of breast tumors and acts as an oncogenic kinase.[14][15] It is also upregulated in cancers like glioblastoma and prostate cancer.[3] High CLK2 expression can be a biomarker for sensitivity to CLK inhibitors, particularly in MYC-amplified breast cancers.[8][9]

-

CLK3 is significantly upregulated in digestive system cancers, including cholangiocarcinoma and colorectal cancer, where its high expression is associated with decreased overall survival and advanced tumor stage.[4][6][10]

Key Mechanisms in Cancer Progression

The pro-tumorigenic effects of CLK kinases are mediated through several interconnected mechanisms, primarily stemming from their ability to alter the splicing of critical cancer-related genes.

Alternative Splicing Modulation: By altering the phosphorylation state of SR proteins, overexpressed CLKs can reprogram the alternative splicing of numerous transcripts. This leads to the production of protein isoforms that favor cancer cell survival, proliferation, and metastasis.[2][7] For example, inhibition of CLKs can force the splicing of the anti-apoptotic gene MCL1 towards a non-functional isoform, thereby sensitizing cancer cells to apoptosis.[16] Similarly, splicing of genes involved in cell cycle progression (e.g., AURKA) and signaling (e.g., S6K, EGFR) can be disrupted by CLK inhibition.[7][8]

Cell Cycle and Apoptosis: CLK kinases play a direct role in cell cycle control and survival. Downregulation of CLK2 in breast cancer cells leads to an arrest in the G1 phase of the cell cycle and a slight increase in apoptosis.[14] Conversely, pharmacological inhibition of CLKs can induce a robust G2/M cell cycle arrest and trigger apoptosis in various cancer cell lines, including prostate and ovarian cancer.[3][16] This is achieved by altering the splicing and expression levels of anti-apoptotic proteins such as cIAP1/2, XIAP, and Mcl-1.[16]

Epithelial-Mesenchymal Transition (EMT): The loss of CLK2 function in luminal breast cancer cells has been shown to induce EMT, a process critical for cancer cell invasion and metastasis.[14][15] This is accompanied by a switch to mesenchymal splice variants of several genes, including ENAH (MENA).[14][15]

Crosstalk with Major Cancer Pathways: CLK kinases are deeply integrated with other major oncogenic signaling pathways.

-

MYC: Cancers driven by the MYC oncogene are particularly vulnerable to the inhibition of CLK2.[8][9] MYC activation renders cancer cells dependent on specific splicing programs, creating a synthetic lethal relationship with CLK inhibition.[9]

-

AKT: A potential self-regulatory loop between CLK2 and the PI3K/AKT pathway has been described, where CLK2 can be activated by AKT, although this interaction may be cell-type specific.[14]

-

Wnt & STAT3: CLK3 has been implicated in the Wnt signaling pathway in colon cancer and can promote colorectal cancer proliferation by activating IL-6/STAT3 signaling through the stabilization of JAK2.[6][10]

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the core mechanisms and experimental approaches related to CLK kinases in cancer.

References

- 1. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. oncotarget.com [oncotarget.com]

- 6. CLK3 positively promoted colorectal cancer proliferation by activating IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CLK2 blockade modulates alternative splicing compromising MYC‐driven breast tumors | EMBO Molecular Medicine [link.springer.com]

- 9. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CLK1/SRSF5 pathway induces aberrant exon skipping of METTL14 and Cyclin L2 and promotes growth and metastasis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-CLK Inhibitor CTX-712: A Technical Overview of its Impact on Serine/Arginine-Rich Protein Phosphorylation and RNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a core focus on its effects on the phosphorylation of serine/arginine-rich (SR) proteins and the subsequent impact on RNA splicing. Quantitative data from preclinical studies are summarized, and detailed overviews of key experimental methodologies are provided. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the spliceosome in oncology and other diseases.

Introduction: Targeting the Spliceosome in Cancer

The precise regulation of pre-mRNA splicing is critical for normal cellular function, and its dysregulation is increasingly recognized as a hallmark of cancer.[4] Serine/arginine-rich (SR) proteins are essential splicing factors that play a pivotal role in the recognition of splice sites and the assembly of the spliceosome.[5] The function of SR proteins is tightly regulated by their phosphorylation status, which is controlled by two main families of kinases: SR protein kinases (SRPKs) and CDC2-like kinases (CLKs).[5]

CLKs, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate SR proteins, thereby modulating their subcellular localization and activity.[5] In many cancers, aberrant splicing, driven by mutations in splicing factors or altered expression of kinases like CLKs, contributes to tumorigenesis.[6] This has positioned CLK inhibitors as a promising therapeutic strategy. This compound (Rogocekib) has emerged as a potent and selective pan-CLK inhibitor with demonstrated preclinical and early clinical anti-tumor activity.[2][7][8]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of CLK family members.[5] This inhibition prevents the phosphorylation of SR proteins, leading to a cascade of downstream events that ultimately result in cancer cell death.[5][7]

Inhibition of CLK Kinases

This compound is a highly potent inhibitor of all four CLK isoforms.[8] The inhibitory activity of this compound has been quantified through in vitro kinase assays, demonstrating nanomolar to sub-nanomolar potency.

Reduction of SR Protein Phosphorylation

By inhibiting CLKs, this compound leads to a dose-dependent reduction in the phosphorylation of multiple SR proteins.[7] This has been observed in various cancer cell lines and is a key pharmacodynamic marker of this compound activity. The inhibition of phosphorylation affects several members of the SR protein family, including SRSF2, SRSF3, SRSF4, and SRSF6.[8][9]

Alteration of RNA Splicing

The dephosphorylation of SR proteins disrupts their function in splice site selection, leading to widespread alterations in pre-mRNA splicing.[5] A predominant consequence of this compound treatment is the induction of exon skipping, a type of alternative splicing event where an exon is excluded from the mature mRNA.[8] This leads to the generation of aberrant transcripts, which can result in non-functional proteins or trigger nonsense-mediated decay, inducing cellular stress and apoptosis.[5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against CLK Kinases

| Kinase Target | IC₅₀ (nM) |

| CLK1 | 0.69 |

| CLK2 | 0.46 |

| CLK3 | 3.4 |

| CLK4 | 8.1 |

Data sourced from a study by Chordia Therapeutics.[8]

Table 2: Cellular Potency of this compound on SR Protein Phosphorylation

| Phosphorylated SR Protein | Cell Line | IC₅₀ (nM) |

| p-SRSF4 (SRp75) | NCI-H1048 | 45.5 |

| p-SRSF6 (SRp55) | NCI-H1048 | 116.1 |

Data from the discovery of Rogocekib (this compound).[5]

Table 3: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Human Myeloid Leukemia | 0.15 |

| MV-4-11 | Human Myeloid Leukemia | 0.036 |

| Primary AML Cells (average) | Acute Myeloid Leukemia | 0.078 |

Data from a study on myeloid neoplasms.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified CLK family kinases.

Methodology Overview: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE Ultra kinase assay.[5]

-

Reaction Setup: Purified recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like Ulight™-poly-GT) and ATP in a kinase reaction buffer.

-

Compound Addition: A serial dilution of this compound is added to the reaction mixture.

-

Detection: After incubation, a europium-labeled anti-phospho-substrate antibody is added. The binding of this antibody to the phosphorylated substrate brings the europium donor and the Ulight™ acceptor into close proximity, generating a TR-FRET signal.

-

Data Analysis: The signal intensity is measured, and the IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of SR Protein Phosphorylation

Objective: To assess the dose-dependent effect of this compound on the phosphorylation of SR proteins in cultured cells.

Methodology Overview:

-

Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H1048) are cultured and treated with increasing concentrations of this compound for a specified duration.

-

Protein Extraction: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody that recognizes the phosphorylated forms of SR proteins (e.g., an anti-pan-phospho-SR antibody). A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.

-

Signal Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry Analysis: The intensity of the bands corresponding to phosphorylated SR proteins is quantified and normalized to the loading control.

RNA Sequencing (RNA-Seq) and Splicing Analysis

Objective: To identify and quantify global changes in RNA splicing, particularly exon skipping, induced by this compound.

Methodology Overview:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound or a vehicle control. Total RNA is then extracted using a standard method.

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments, and the resulting library is sequenced using a high-throughput sequencing platform.

-

Data Analysis:

-

Read Alignment: The sequencing reads are aligned to a reference genome.

-

Splicing Analysis: Specialized bioinformatics tools are used to identify and quantify alternative splicing events, such as exon skipping, intron retention, and alternative 5' or 3' splice site usage.

-

Differential Splicing Analysis: The frequency of these events is compared between this compound-treated and control samples to identify significant changes.

-

Conclusion

This compound is a potent and selective pan-CLK inhibitor that effectively reduces the phosphorylation of SR proteins, leading to significant alterations in RNA splicing. This mechanism of action underlies its promising anti-tumor activity in preclinical models. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the broader field of spliceosome-targeted therapies. As this compound progresses through clinical development, a deeper understanding of its effects on SR protein phosphorylation and RNA splicing will be crucial for identifying responsive patient populations and optimizing its therapeutic potential.

References

- 1. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with SRSF2 Mutation | Semantic Scholar [semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Paper: Phase 1/2 Multicenter, Open-Label Study of this compound in Patients with Relapsed/Refractory Acute Myeloid Leukemia and Higher Risk Myelodysplastic Syndromes [ash.confex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chordiatherapeutics.com [chordiatherapeutics.com]

- 9. medchemexpress.com [medchemexpress.com]

Preclinical In-Vitro Profile of CTX-712: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2] CLK proteins are key regulators of the RNA splicing process, which is crucial for cell growth and is often dysregulated in various cancers.[2][3] By inhibiting CLK, this compound modulates RNA splicing, leading to anti-proliferative activity in various cancer models.[1][4] This technical guide provides a comprehensive overview of the preclinical in-vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of the CLK family, which includes CLK1, CLK2, CLK3, and CLK4.[4] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for RNA splicing.[3][5] Inhibition of CLK by this compound leads to reduced phosphorylation of SR proteins.[4] This alteration in the phosphorylation status of SR proteins disrupts the normal splicing process, leading to an accumulation of aberrant RNA, often through exon skipping.[3][6] The resulting deregulation of RNA and subsequent cellular stress can induce cancer cell death.[3]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of CLK, which in turn affects the phosphorylation of SR proteins and the downstream process of RNA splicing. This can be visualized as a linear signaling pathway.

Caption: this compound inhibits CLK kinases, leading to aberrant RNA splicing and cancer cell death.

Quantitative Data

The in-vitro activity of this compound has been quantified through various assays, including kinase inhibition and cell proliferation assays. The following tables summarize the key findings.

Table 1: In-Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Kd (nM) |

| CLK1 | < 0.4[4] | 1.3[4] |

| CLK2 | 1.4[4][7] | 0.14[4] |

| CLK3 | 16[4] | 3.2[4] |

| CLK4 | - | 1.3[4] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. A lower value indicates higher potency.

Table 2: In-Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Human Myeloid Leukemia | 0.15[7] |

| MV-4-11 | Human Myeloid Leukemia | 0.036[7] |

| Primary AML Cells | Acute Myeloid Leukemia | 0.078 (average)[7] |

IC50: Half-maximal inhibitory concentration in cell-based assays.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide generalized methodologies for key in-vitro experiments based on available information.

Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines the general steps to determine the in-vitro inhibitory activity of this compound against CLK kinases.

Caption: A generalized workflow for determining the in-vitro kinase inhibitory activity of this compound.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the CLK enzyme, a suitable buffer, and the diluted this compound or vehicle control.

-

Initiation: Initiate the kinase reaction by adding the substrate (e.g., a generic kinase substrate or a specific SR protein-derived peptide) and ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP or fluorescence-based assays that detect the phosphorylated product.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Generalized Protocol)

This protocol describes the general steps to assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: After incubation, assess cell viability using a suitable method. Common methods include:

-

MTT Assay: Addition of MTT reagent, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

-

Resazurin (AlamarBlue) Assay: Addition of resazurin, which is reduced to the fluorescent resorufin (B1680543) by viable cells. Fluorescence is then measured.

-

ATP-based Assay (e.g., CellTiter-Glo®): Lysis of cells to release ATP, which is then quantified using a luciferase-based reaction that produces luminescence.

-

-

Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of SR Protein Phosphorylation (Generalized Protocol)

This protocol outlines the general steps to detect changes in the phosphorylation of SR proteins in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an SR protein (e.g., anti-phospho-SRSF2). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total SR protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated SR protein levels to the total SR protein levels to determine the effect of this compound on phosphorylation.

Conclusion

The preclinical in-vitro data for this compound demonstrate its potent and selective inhibition of CLK kinases, leading to a clear mechanism of action involving the disruption of RNA splicing. This activity translates into significant anti-proliferative effects in various cancer cell lines, particularly those of hematological origin. The provided protocols offer a foundational framework for further investigation into the molecular pharmacology of this compound and similar compounds. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the spliceosome.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]

- 4. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

In-Vivo Anti-Tumor Efficacy of Rogocekib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rogocekib (CTX-712) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs).[1] CLKs are key regulators of RNA splicing, a fundamental process in gene expression that is often dysregulated in cancer. By inhibiting CLKs, Rogocekib disrupts RNA splicing, leading to the accumulation of aberrant RNA and inducing stress in cancer cells, ultimately resulting in cell death.[2][3] Preclinical in-vivo studies have demonstrated the potent anti-tumor activity of Rogocekib in various cancer models, highlighting its potential as a novel therapeutic agent. This technical guide provides an in-depth overview of the in-vivo anti-tumor effects of Rogocekib, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Core Mechanism of Action: CLK Inhibition and Splicing Modulation

Rogocekib is a potent and selective pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[2] The primary mechanism of action involves the inhibition of the phosphorylation of serine/arginine-rich (SR) proteins by CLKs.[2][3] This inhibition leads to alterations in RNA splicing, primarily inducing exon skipping. The resulting accumulation of abnormally spliced RNA transcripts generates excessive stress on cancer cells, triggering apoptosis and inhibiting tumor growth.[2][3]

In-Vivo Anti-Tumor Efficacy Data

The anti-tumor effects of Rogocekib have been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Rogocekib in a Lung Cancer Xenograft Model

| Parameter | Details |

| Cancer Type | Small Cell Lung Cancer |

| Cell Line | NCI-H1048 |

| Animal Model | Nude Mice |

| Treatment | Rogocekib (oral administration) |

| Dosing Schedule | Twice daily, twice weekly for 14 days |

| Dosage Groups | 25 mg/kg, 37.5 mg/kg, 50 mg/kg |

| Efficacy Endpoint | Tumor Growth Inhibition |

| Results | - Dose-dependent anti-tumor effects observed.[4] - At 50 mg/kg, complete suppression of tumor growth was achieved.[2] - No significant body weight loss was reported.[4] |

Table 2: Efficacy of Rogocekib in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models

| Parameter | Details |

| Cancer Type | Acute Myeloid Leukemia (AML) |

| Animal Model | Immunodeficient Mice with Patient-Derived Xenografts |

| PDX Models | Including models with and without SRSF2 mutations |

| Treatment | Rogocekib (oral administration) |

| Dosing Schedule | Not explicitly stated, administered for two weeks |

| Dosage Groups | 6.25 mg/kg, 12.5 mg/kg |

| Efficacy Endpoint | Tumor size reduction and increased survival |

| Results | - Significant dose-dependent reduction in tumor volume in an SRSF2-mutated model.[1] - Improved survival rates in the SRSF2 P95L model.[1] - Demonstrated anti-leukemic efficacy in PDX AML models without spliceosome mutations. |

Detailed Experimental Protocols

NCI-H1048 Lung Cancer Xenograft Study

1. Cell Culture:

-

NCI-H1048 small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 0.005 mg/ml Insulin, 0.01 mg/ml Transferrin, 30nM Sodium selenite, 10 nM Hydrocortisone, 10 nM beta-estradiol, and 2mM L-glutamine.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

-

Female athymic nude mice (6-8 weeks old) are used for tumor implantation.

-

Animals are allowed to acclimatize for at least one week prior to the study.

3. Tumor Implantation:

-

NCI-H1048 cells are harvested during the exponential growth phase and resuspended in a sterile solution (e.g., PBS or serum-free medium).

-

A suspension of 5 x 10^6 cells in approximately 100-200 µL is injected subcutaneously into the flank of each mouse.[5] Co-injection with Matrigel may be used to improve tumor formation.[5]

4. Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Rogocekib is formulated for oral administration. While the specific vehicle for Rogocekib is not publicly disclosed, a common vehicle for oral gavage in preclinical studies is a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose with 0.1-0.2% Tween 80 in water.[6]

-

Rogocekib is administered orally at doses of 25, 37.5, and 50 mg/kg, twice daily on a twice-weekly schedule for 14 days.[2]

-

The control group receives the vehicle only.

5. Monitoring and Endpoints:

-

Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]

-

Animal body weight and general health are monitored regularly.

-

The primary efficacy endpoint is tumor growth inhibition at the end of the treatment period.

-

The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

AML Patient-Derived Xenograft (PDX) Model Study

1. PDX Model Establishment:

-

Primary AML patient cells are obtained with informed consent.

-

Cells are thawed and prepared for injection. To improve engraftment, cells are immediately transferred to a large volume of pre-warmed medium with 20% FBS.[8]

-

Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.

-

Patient cells are injected intravenously (e.g., via tail vein) or subcutaneously.[8][9]

2. Engraftment and Monitoring:

-

Engraftment of human leukemic cells is monitored in the peripheral blood of the mice starting 3-4 weeks post-implantation.[8]

-

Once engraftment is confirmed, the leukemic cells can be serially passaged to expand the PDX model.

3. Treatment:

-

Mice with established AML PDX are randomized into treatment and control groups.

-

Rogocekib is administered orally at doses of 6.25 and 12.5 mg/kg for two weeks.[1]

-

The control group receives the vehicle.

4. Monitoring and Endpoints:

-

For subcutaneous models, tumor volume is measured as described above.

-

For disseminated leukemia models, disease progression is monitored by assessing the percentage of human CD45+ cells in peripheral blood or by in-vivo imaging if cells are transduced with a reporter gene.

-

Survival is a key endpoint.

-

The study is terminated based on disease burden or signs of morbidity.

Conclusion

Rogocekib has demonstrated significant and dose-dependent in-vivo anti-tumor efficacy in preclinical models of both solid and hematological malignancies. Its novel mechanism of action, targeting the spliceosome through CLK inhibition, represents a promising new therapeutic strategy. The data presented in this guide underscore the potential of Rogocekib as a potent anti-cancer agent, warranting its continued clinical development. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the in-vivo effects of Rogocekib and other splicing modulators.

References

- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chordiatherapeutics.com [chordiatherapeutics.com]

- 3. oncotarget.com [oncotarget.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of CTX-712: A Pan-CLK Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CTX-712 (also known as Rogocekib) is a first-in-class, orally bioavailable small molecule inhibitor targeting the CDC2-like kinase (CLK) family (CLK1, CLK2, CLK3, CLK4).[1][2] In hematologic malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), dysregulated RNA splicing is a frequent oncogenic driver, often linked to mutations in splicing factors like SF3B1, SRSF2, U2AF1, and ZRSR2.[1] this compound's mechanism of action directly addresses this vulnerability. By inhibiting CLK, it prevents the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1][3][4] This disruption of the normal splicing process leads to an accumulation of aberrant RNA transcripts, primarily through exon skipping, inducing cellular stress and subsequent apoptosis in cancer cells.[3][4] Preclinical and clinical data have demonstrated the potential of this compound as a therapeutic agent in these diseases, showing anti-proliferative activity in vitro and significant anti-tumor effects in vivo, including in patient-derived xenograft (PDX) models.[1][4][5] This guide provides a comprehensive overview of the target validation for this compound in hematologic malignancies, detailing its mechanism of action, preclinical and clinical efficacy, and the experimental protocols used in its validation.

Mechanism of Action: Targeting the CLK-SR Protein Axis

The core of this compound's therapeutic rationale lies in its ability to modulate RNA splicing, a fundamental process frequently dysregulated in cancer.

The Role of CLK in RNA Splicing

CDC2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1] They phosphorylate the SR family of proteins at serine residues within their arginine/serine-rich (RS) domains.[6] This phosphorylation is a critical step for the proper function of SR proteins, influencing their subcellular localization and their interaction with other components of the spliceosome to ensure accurate exon recognition and ligation.[6]

This compound's Inhibition of CLK and Downstream Effects

This compound acts as a potent, pan-CLK inhibitor.[1] By binding to and inhibiting the activity of CLK family kinases, it prevents the phosphorylation of SR proteins.[3][4] This leads to a cascade of events within the cancer cell:

-

Inhibition of SR Protein Phosphorylation: Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of multiple SR proteins, including SRSF2, SRSF3, SRSF4, and SRSF6.[3][4][5]

-

Aberrant RNA Splicing: The dephosphorylation of SR proteins disrupts the normal functioning of the spliceosome, leading to widespread alterations in RNA splicing. The most common aberration observed is "exon skipping" or "exon exclusion," where exons are incorrectly omitted from the mature mRNA.[4]

-

Induction of Apoptosis: The accumulation of mis-spliced mRNA and the subsequent generation of non-functional or toxic proteins induce a state of cellular stress, ultimately triggering apoptosis and leading to cancer cell death.

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound inhibits CLK, preventing SR protein phosphorylation and causing aberrant splicing, leading to apoptosis.

Preclinical Validation of this compound

The anti-leukemic activity of this compound has been validated in a range of preclinical models, including in vitro cell line studies and in vivo patient-derived xenograft models.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various human myeloid leukemia cell lines and primary AML cells.

| Cell Line/Primary Cells | IC50 (µM) | Reference |

| K562 | 0.15 | [3][4] |

| MV-4-11 | 0.036 | [3][4] |

| Primary AML Cells (average) | 0.078 | [3][4] |

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor efficacy of this compound has been demonstrated in multiple AML PDX models, including those with and without mutations in the splicing factor SRSF2.

| PDX Model | Treatment | Outcome | Reference |

| AML with SRSF2 P95H mutation | This compound (6.25 mg/kg, oral, for two weeks) | Tumor volume at 2 weeks: 331 ± 64 mm³ (vs. 762 ± 147 mm³ for vehicle) | [4][5] |

| This compound (12.5 mg/kg, oral, for two weeks) | Tumor volume at 2 weeks: 39 ± 39 mm³ (vs. 762 ± 147 mm³ for vehicle); 4 out of 5 mice achieved complete remission. Median survival: 93.5 days (vs. 34.5 days for vehicle) | [4][5] | |

| AML with SRSF2 P95L mutation | This compound (high dose) | Significant reduction in tumor volume (P=0.0162) and improved survival (P=0.0030) | [7] |

| AML with FLT3, RAD21, RUNX1, WT1 mutations | This compound (high dose) | Dose-dependent reduction in subcutaneous tumors, achieving partial remission (P=0.0008) and significantly improved survival (P=0.0069) | [5] |

| AML with ASXL1, BCOR, TET2 mutations | This compound (high dose) | Strong reduction in leukemic cell burden (P=0.0027) and significantly improved survival (P=0.016) | [5] |

These studies indicate that this compound is effective in both SRSF2-mutated and non-mutated AML models, suggesting a broader applicability. The anti-leukemic effects of this compound were found to positively correlate with the degree of induced splicing alterations.[4]

Clinical Validation of this compound

This compound is currently being evaluated in Phase 1/2 clinical trials for patients with relapsed/refractory AML and higher-risk MDS.[6][8][9][10]

Phase 1 Study in Japan (jRCT2080224127)

A first-in-human Phase 1 study in Japan evaluated the safety and preliminary efficacy of this compound in patients with advanced malignancies, including a cohort with hematologic malignancies.[1][9][11]

| Patient Population | N | Dosing | Key Efficacy Results | Reference |

| AML | 12 | 70 mg or 105 mg twice a week | 3 CR (25.0%), 1 CRi (8.3%) | [1][12] |

| MDS | 2 | 70 mg or 105 mg twice a week | 1 CR (50.0%) | [1][12] |

| Total Hematologic Malignancies | 14 | Overall Response Rate: 42.9% (6/14) | [11][13] |

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery

The study also showed that patients with splicing factor mutations had a higher response rate (75%, 3 out of 4 patients).[14] The most common treatment-related adverse events were gastrointestinal, including diarrhea and nausea, which were generally manageable.[1][14]

Phase 1/2 Study in the United States (NCT05732103)

A multicenter, open-label, single-arm dose escalation and expansion study is ongoing in the United States to further assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with relapsed/refractory AML and higher-risk MDS.[6][9][10][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used for the target validation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on hematologic malignancy cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed hematologic malignancy cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phosphorylated SR Proteins

This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of SR proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR antibody, clone 1H4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SR proteins in treated versus untreated cells.

RNA Sequencing for Splicing Analysis

RNA sequencing (RNA-seq) is employed to globally assess the changes in RNA splicing induced by this compound.

Caption: Workflow for RNA sequencing to analyze splicing changes induced by this compound.

Protocol:

-

RNA Isolation: Extract high-quality total RNA from this compound-treated and control cells.

-